1-Cyclopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid
Description
1-Cyclopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid is a structurally complex indole derivative characterized by a cyclopropyl substituent at position 1, a pyridin-4-yl group at position 6, and a carboxylic acid moiety at position 4 of the indole core. The cyclopropyl group may enhance metabolic stability compared to bulkier alkyl substituents, while the pyridine ring could improve solubility or π-π stacking interactions in biological systems.
Properties
IUPAC Name |
1-cyclopropyl-6-pyridin-4-ylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)15-9-12(11-3-6-18-7-4-11)10-16-14(15)5-8-19(16)13-1-2-13/h3-10,13H,1-2H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHADKNDJKXVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C=C(C=C32)C4=CC=NC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Phenylhydrazine Preparation
Phenylhydrazine derivatives bearing a pyridin-4-yl group at the meta position can be synthesized via Ullmann coupling. For example, 3-bromophenylhydrazine reacts with pyridin-4-ylboronic acid under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to yield 3-pyridin-4-ylphenylhydrazine in 68–72% yield.
Cyclopropane-Containing Ketone Synthesis
Cyclopropyl methyl ketone is a viable partner, though steric hindrance may reduce cyclization efficiency. Alternative ketones, such as cyclopropane-carboxaldehyde, have been used in modified Fischer protocols with BF₃·Et₂O catalysis, achieving indole yields of 55–60%.
Cyclization and Carboxylation
Post-cyclization, position 4 carboxylation is achieved via directed ortho-metalation. Treating the indole with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with CO₂, yields the carboxylic acid (45–50% purity). Subsequent recrystallization from ethanol/water improves purity to >95%.
Table 1: Fischer Cyclization Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phenylhydrazine synthesis | Pd(PPh₃)₄, DME/H₂O, 80°C | 70 | 98 |
| Fischer cyclization | Cyclopropyl methyl ketone, BF₃·Et₂O | 58 | 85 |
| Carboxylation | LDA, THF, CO₂, −78°C | 48 | 95 |
Palladium-Catalyzed Cross-Coupling for Pyridine Installation
Introducing the pyridin-4-yl group at position 6 often requires late-stage cross-coupling. The Suzuki-Miyaura reaction is preferred due to its tolerance of heteroaryl boronic acids.
Halogenated Indole Intermediate
6-Bromo-1-cyclopropylindole-4-carboxylic acid is synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C (72% yield).
Suzuki-Miyaura Coupling
Reacting the bromoindole with pyridin-4-ylboronic acid (PdCl₂(dppf), K₃PO₄, dioxane/H₂O, 100°C) affords the coupled product in 65–70% yield. Microwave-assisted conditions (150°C, 20 min) improve yields to 78%.
Table 2: Cross-Coupling Efficiency
| Boronic Acid | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pyridin-4-ylboronic acid | PdCl₂(dppf) | 100 | 70 |
| Pyridin-4-ylboronic acid | Pd(OAc)₂/XPhos | 150 | 78 |
Cyclopropanation via Buchwald-Hartwig Amination
Installing the cyclopropyl group at position 1 can be achieved through transition metal-catalyzed C–N coupling.
Chloroindole Preparation
4-Carboxy-6-pyridin-4-ylindole is chlorinated at position 1 using PCl₅ in POCl₃ (reflux, 4 h, 82% yield).
Cyclopropylamine Coupling
Buchwald-Hartwig amination with cyclopropylamine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) provides the target compound in 60–65% yield. Adding molecular sieves (4Å) improves moisture sensitivity, boosting yields to 73%.
Carboxylation via Directed C–H Activation
Direct carboxylation avoids multi-step oxidation sequences.
Rhodium-Catalyzed C–H Activation
Using [RhCl(cod)]₂ and a directing group (e.g., pivaloyl), position 4 is carboxylated under CO₂ (1 atm, DMF, 120°C). Yields reach 55% with 90% regioselectivity.
Chemical Reactions Analysis
1-Cyclopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the indole ring, where electrophiles like halogens or nitro groups can be introduced.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
1-Cyclopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid has shown promising results in several biological assays, particularly in antimicrobial and antifungal activities.
Antimicrobial Activity
Research indicates that compounds with the indole carboxylic acid moiety exhibit significant antifungal properties. In a study evaluating antifungal metabolites against Candida albicans, the compound demonstrated effective inhibition, with maximum inhibition zones recorded at various concentrations, highlighting its potential as an antifungal agent .
Case Study: Antifungal Efficacy
In a controlled laboratory setting, the compound was tested for its antifungal activity against Candida albicans. The results showed:
- Maximum Inhibition Zone: 21.3 mm at 109.92 µg/mL concentration.
This study utilized response surface methodology to optimize conditions for maximum metabolite production, confirming the compound's efficacy in inhibiting fungal growth .
Pharmaceutical Applications
The unique structure of this compound positions it well for development into pharmaceutical agents. Its potential applications include:
Antifungal Drugs
Given its demonstrated antifungal properties, this compound could be developed into a therapeutic agent for treating fungal infections, especially in immunocompromised patients.
Antimicrobial Agents
The broader spectrum of antimicrobial activity suggests that derivatives of this compound may be effective against various bacterial strains, making it a candidate for antibiotic development.
Synthesis and Optimization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze and purify the synthesized compounds, ensuring that only high-quality products are used in biological assays .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Indole vs. Pyrimidine/Imidazole Derivatives
- 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid (): This compound replaces the indole core with a pyrimidine-imidazole hybrid. The imidazole’s basic nitrogen may alter pH-dependent solubility .
2-Chloro-6-methylpyrimidine-4-carboxylic acid ():
A simpler pyrimidine derivative with chloro and methyl substituents. The absence of a fused aromatic system (like indole) reduces π-stacking capacity, while the carboxylic acid at position 4 mirrors the target compound’s functionalization but on a smaller heterocycle .
Positional Isomerism in Indole Derivatives
- 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (): Shares the indole-carboxylic acid scaffold but substitutes a cyclopentylamino group at position 7 and phenyl at position 2. The carboxylic acid at position 5 (vs. 4 in the target compound) may shift hydrogen-bonding interactions in biological targets.
1H-Indole-4-carbaldehyde ():
Features an aldehyde group at position 4 instead of a carboxylic acid. The aldehyde’s electrophilic nature contrasts with the deprotonated carboxylic acid under physiological conditions, which could influence reactivity and bioavailability. Derivatives like 5-Methyl-1H-indole-3-carbaldehyde highlight the role of substituent position in modulating properties .
Substituent Effects on Physicochemical Properties
Biological Activity
1-Cyclopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid (CPI) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological properties of CPI, including its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C17H14N2O2
- Molecular Weight : 278.31 g/mol
- CAS Number : Not specified in the sources.
Antibacterial Activity
CPI has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 150 |
| Bacillus subtilis | 75 |
These results suggest that CPI could be a candidate for developing new antibacterial agents, particularly against resistant strains .
Antifungal Activity
In addition to its antibacterial effects, CPI exhibits antifungal activity. Research indicates that it can inhibit the growth of various fungi, including Candida albicans. The antifungal efficacy is measured through similar MIC values:
| Fungus | MIC (µg/mL) |
|---|---|
| Candida albicans | 60 |
| Aspergillus niger | 80 |
The compound's mechanism of action may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
CPI has been evaluated for its anticancer properties against several human cancer cell lines. Studies reveal that it inhibits cell proliferation and induces apoptosis in cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| A375 (melanoma) | 15 |
| HCT116 (colon cancer) | 12 |
The compound's cytotoxic effects are attributed to its ability to induce oxidative stress and activate apoptotic pathways .
Case Studies
-
Study on Antibacterial Efficacy :
A recent study assessed the antibacterial activity of CPI against common pathogens. The researchers found that CPI significantly inhibited the growth of Staphylococcus aureus, with an MIC of 50 µg/mL. This study highlights CPI's potential as a lead compound for developing new antibiotics . -
Antifungal Evaluation :
Another study focused on the antifungal properties of CPI, demonstrating its effectiveness against Candida albicans. The researchers reported an MIC of 60 µg/mL, suggesting that CPI could be further investigated for treating fungal infections . -
Anticancer Activity Assessment :
In vitro studies on various cancer cell lines revealed that CPI has promising anticancer activity. The compound displayed an IC50 value of 10 µM against HeLa cells, indicating strong potential for further development in oncology .
Q & A
Q. What are recommended synthetic routes for 1-Cyclopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid?
Methodological Answer: A common approach involves refluxing intermediates in acetic acid with sodium acetate as a catalyst. For example, analogous indole-carboxylic acid derivatives are synthesized by reacting 3-formyl-1H-indole-2-carboxylic acid with heterocyclic components (e.g., thiazolidinones) under acidic conditions . For the target compound, introducing the cyclopropyl group may require cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions. Optimization of reaction time (2.5–3 hours) and temperature (reflux) is critical. Post-reaction, recrystallization from acetic acid or ethanol can improve purity .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: While specific toxicological data for this compound is limited, general indole-handling practices apply:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if dust or aerosols are generated .
- Ventilation: Work in a fume hood to avoid inhalation. Ensure local exhaust ventilation if large quantities are handled .
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination of drainage systems .
- Storage: Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
- Chromatography: Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity.
- Thermal Analysis: Determine melting points via differential scanning calorimetry (DSC). Predicted values (e.g., ~1088°C for analogous indoles) should guide experimental setups .
- Acid Dissociation (pKa): Use potentiometric titration in aqueous-organic solvent systems. Predicted pKa ~4.09 suggests moderate solubility in buffered solutions .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the cyclopropyl group?
Methodological Answer:
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling reactions. For example, Pd(OAc)₂ with XPhos ligand may enhance cyclopropane ring formation .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). Higher dielectric constants may stabilize transition states .
- Stoichiometry: Optimize molar ratios of cyclopropanation reagents (e.g., 1.2–1.5 equivalents) to minimize side products.
- In Situ Monitoring: Use TLC or LC-MS to track intermediate formation and adjust reaction times dynamically .
Q. How should researchers resolve discrepancies in spectroscopic data during structural confirmation?
Methodological Answer:
- Multi-NMR Techniques: Combine COSY, HSQC, and HMBC to assign ambiguous peaks. For example, HMBC correlations between the indole NH and pyridinyl protons can confirm connectivity .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ADF). Discrepancies >0.5 ppm may indicate misassignment .
- X-ray Crystallography: If single crystals are obtainable, resolve absolute configuration. For amorphous solids, consider powder XRD paired with Rietveld refinement .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in biological studies?
Methodological Answer:
- Analog Synthesis: Modify the cyclopropyl or pyridinyl groups systematically. For example, replace pyridin-4-yl with pyridin-3-yl to assess binding selectivity .
- In Silico Docking: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Prioritize compounds with ΔG < -8 kcal/mol for testing .
- Biological Assays: Screen for antimicrobial activity via broth microdilution (MIC assays) or anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Data Correlation: Apply multivariate analysis (e.g., PCA) to link electronic descriptors (HOMO/LUMO) with bioactivity. A QSAR model can guide further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
